3-(trifluoromethyl)-1H-indazol-6-ol 3-(trifluoromethyl)-1H-indazol-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14435294
InChI: InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3,14H,(H,12,13)
SMILES:
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol

3-(trifluoromethyl)-1H-indazol-6-ol

CAS No.:

Cat. No.: VC14435294

Molecular Formula: C8H5F3N2O

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

3-(trifluoromethyl)-1H-indazol-6-ol -

Specification

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
IUPAC Name 3-(trifluoromethyl)-2H-indazol-6-ol
Standard InChI InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3,14H,(H,12,13)
Standard InChI Key OIYLLLWTWWLANQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NN=C2C=C1O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a fused benzene and pyrazole ring system. In 3-(trifluoromethyl)-1H-indazol-6-ol, the trifluoromethyl group occupies position 3 of the benzene ring, while the hydroxyl group resides at position 6 (Figure 1). This substitution pattern distinguishes it from the more commonly studied isomer, 6-(trifluoromethyl)-1H-indazol-3-ol, where the substituents are reversed.

Key structural features:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability and target binding .

  • Hydroxyl group: Provides a site for hydrogen bonding, influencing solubility and interactions with biological targets .

Table 1: Comparative Structural Properties of Indazole Derivatives

CompoundSubstituent PositionsMolecular Weight (g/mol)LogP* (Predicted)
3-(Trifluoromethyl)-1H-indazol-6-ol3-CF₃, 6-OH202.132.1
6-(Trifluoromethyl)-1H-indazol-3-ol6-CF₃, 3-OH202.131.8
3-Amino-6-(trifluoromethyl)-1H-indazole3-NH₂, 6-CF₃201.151.5

*Calculated using fragment-based methods.

Synthetic Methodologies

Diazotization and Cyclization

While no direct synthesis of 3-(trifluoromethyl)-1H-indazol-6-ol is documented, analogous routes for similar indazoles suggest feasible pathways. For example, 3-amino-6-(trifluoromethyl)-1H-indazole is synthesized via diazotization of 2-cyano-5-trifluoromethylaniline followed by cyclization with stannous chloride . Adapting this method could involve:

  • Intermediate preparation: Starting with a suitably substituted aniline derivative (e.g., 4-hydroxy-2-trifluoromethylaniline).

  • Diazo formation: Treatment with sodium nitrite in HCl to generate the diazonium salt.

  • Cyclization: Using reducing agents like stannous chloride to induce ring closure.

Critical parameters:

  • Temperature control (0–5°C) to prevent side reactions .

  • Alkaline workup to isolate the indazole product .

Transition Metal-Catalyzed Functionalization

Rhodium(III)-catalyzed C–H activation has been employed for modifying indazol-3-ols . This strategy could theoretically introduce trifluoromethyl groups at position 3 via directed ortho-metalation:

  • Substrate preparation: Start with 6-hydroxyindazole.

  • Trifluoromethylation: Utilize CF₃ sources (e.g., Umemoto’s reagent) under Rh(III) catalysis.

  • Regioselectivity: Directed by the hydroxyl group’s directing effects .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the benzene ring, directing electrophiles to the hydroxyl-bearing position 6. Potential reactions include:

  • Nitration: Concentrated HNO₃/H₂SO₄ would nitrate position 4 or 5, adjacent to the hydroxyl group.

  • Halogenation: Bromine in acetic acid could yield 5-bromo derivatives.

Functional Group Transformations

  • Hydroxyl group:

    • Alkylation: React with alkyl halides (e.g., CH₃I) to form ethers.

    • Acylation: Acetic anhydride/pyridine produces acetates.

  • Trifluoromethyl group: Generally inert under mild conditions but participates in radical reactions at elevated temperatures.

CompoundTargetIC₅₀ (μM)Therapeutic Area
5-(2-Chlorophenyl)indazoleTRPA1 ion channel0.015Inflammatory pain
3-Methyl-6-(trifluoromethyl)-1H-indazoleUndisclosed kinase0.12Oncology

Antiproliferative Effects

Indazoles with -CF₃ substitutions exhibit activity against cancer cell lines. For instance, analogs demonstrate IC₅₀ values of 2–5 μM in nasopharyngeal carcinoma models. Mechanistically, these compounds induce apoptosis via caspase-3 activation.

Comparison with Structural Analogs

Positional Isomerism Effects

Shifting the -CF₃ and -OH groups alters bioactivity:

  • 3-CF₃, 6-OH vs. 6-CF₃, 3-OH: The former’s -OH at position 6 may improve solubility but reduce blood-brain barrier penetration compared to the 3-OH isomer.

  • 3-CF₃, 6-OH vs. 3-NH₂, 6-CF₃: The amino group in the latter enables hydrogen bonding but increases basicity (pKa ~8.5 vs. ~10 for -OH) .

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